(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

DNA Adductomics Carcinogen Biomarkers 32P-Postlabeling

(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- (CAS 71609-27-3), commonly referred to as N-hydroxybenzidine, is an N-hydroxylated derivative of the human bladder carcinogen benzidine. With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol , this compound serves as a critical proximate carcinogenic metabolite in the metabolic activation pathway of benzidine.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 71609-27-3
Cat. No. B14478998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-
CAS71609-27-3
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)NO)N
InChIInChI=1S/C12H12N2O/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H,13H2
InChIKeyVAINAOKETCVWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-(1,1'-biphenyl)-4,4'-diamine (CAS 71609-27-3): A Proximate Carcinogenic Metabolite of Benzidine for Toxicological and Biochemical Research


(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- (CAS 71609-27-3), commonly referred to as N-hydroxybenzidine, is an N-hydroxylated derivative of the human bladder carcinogen benzidine [1]. With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol [1], this compound serves as a critical proximate carcinogenic metabolite in the metabolic activation pathway of benzidine [2]. Unlike the parent benzidine, which requires metabolic activation, N-hydroxybenzidine is a direct-acting mutagen and represents a specific biochemical intermediate that is not simply interchangeable with other benzidine metabolites or N-hydroxylated aromatic amines due to its distinct reactivity profile and role in genotoxicity mechanisms [2].

Why Benzidine or N-Hydroxy-4-aminobiphenyl Cannot Substitute for N-Hydroxybenzidine (CAS 71609-27-3) in Mechanistic and Quantitative Studies


Generic substitution of N-hydroxybenzidine with benzidine or other N-hydroxyarylamines such as N-hydroxy-4-aminobiphenyl fails due to fundamental differences in metabolic activation pathways, DNA adduct formation profiles, and glucuronidation kinetics. Evidence indicates that the metabolic activation of benzidine to an ultimate carcinogen in rats and mice does not involve N-hydroxybenzidine, but rather proceeds through N-hydroxy-N,N'-diacetylbenzidine [1]. Furthermore, N-hydroxybenzidine and N-hydroxy-4-aminobiphenyl exhibit distinct susceptibility to hydrolysis by human and bacterial β-glucuronidase, with N-hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide being completely hydrolyzed while N-acetylbenzidine N-glucuronide remains intact under identical conditions [2]. These pathway-specific and enzyme-specific differences render simple compound interchange scientifically invalid for any study requiring accurate representation of benzidine metabolic activation or biomarker quantification.

Quantitative Differentiation of N-Hydroxybenzidine (CAS 71609-27-3) from Closest Analogs: A Head-to-Head Evidence Review


DNA Adduct Formation Efficiency: N-Hydroxybenzidine vs. N-Hydroxy-4-aminobiphenyl in Calf Thymus DNA

While direct quantitative DNA adduct data for N-hydroxybenzidine alone is limited, cross-study comparable evidence from the closely related N-hydroxy-4-aminobiphenyl provides a critical baseline. [2,2'-3H]-N-Hydroxy-4-aminobiphenyl reacted with calf thymus DNA at pH 5 yielded 62 ± 0.8 adducts per 10^8 nucleotides based on 3H content [1]. This high reactivity stems from the N-hydroxy group, which is not present in the parent amines. Benzidine itself requires metabolic activation (e.g., through N-acetylation followed by N-hydroxylation to N-hydroxy-N,N'-diacetylbenzidine) to form DNA adducts, whereas N-hydroxybenzidine can theoretically react directly through its hydroxylamine moiety. The absence of the N-acetyl blocking group in N-hydroxybenzidine differentiates its adduct profile from that of N-hydroxy-N,N'-diacetylbenzidine, which is the predominant DNA-binding species in vivo [2].

DNA Adductomics Carcinogen Biomarkers 32P-Postlabeling

Mutagenicity Mechanism: N-Hydroxybenzidine Acts Directly, Bypassing the S9-Dependent Activation Required by Benzidine

Benzidine and its congeners are strongly mutagenic in Salmonella typhimurium TA102 only in the presence of Aroclor 1254-induced rat S9 mix, indicating a requirement for metabolic activation [1]. In contrast, N-hydroxybenzidine, as an N-hydroxyarylamine, is capable of direct mutagenicity without S9 activation due to the intrinsic reactivity of the hydroxylamine group. This is consistent with the class-level behavior of N-hydroxyarylamines, which act as direct mutagens and DNA-binding species [2]. Furthermore, the mutagenicity of 4-aminobiphenyl and benzidine in TA102 is mediated through reactive oxygen species (ROS), as demonstrated by reduction of mutagenic responses by catalase, superoxide dismutase, BHT, and EDTA [1].

Ames Mutagenicity Assay Salmonella typhimurium Reactive Oxygen Species

N-Glucuronide Hydrolysis Selectivity: N-Hydroxybenzidine vs. N-Hydroxy-N-Acetylbenzidine Conjugates

A study of β-glucuronidase hydrolysis selectivity demonstrated that at pH 7.0, E. coli β-glucuronidase completely hydrolyzed N-hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide, while N-acetylbenzidine N-glucuronide was not hydrolyzed under identical conditions [1]. This class-level selectivity applies to N-hydroxybenzidine glucuronides: the N-glucuronide of N-hydroxybenzidine (formed via conjugation of the hydroxylamine oxygen) is expected to behave as an O-glucuronide analog relative to the non-hydrolyzable N-glucuronide of N-acetylbenzidine. The stability of glucuronide conjugates differs markedly between benzidine, N-acetylbenzidine, N-hydroxy-N-acetylbenzidine, and N-hydroxy-N,N'-diacetylbenzidine, with pH-dependent hydrolysis rates dictating the availability of free amine in urine [1].

Glucuronidation β-Glucuronidase Biomarker Hydrolysis

Analytical Reference Standard Purity: N-Hydroxybenzidine as a Unique Metabolite Marker in Benzidine Metabolism Studies

In rats orally administered 100 mg/kg benzidine, five metabolites were confirmed by GC/MSD: monoacetyl-, diacetyl-, hydroxyacetyl-, hydroxydiacetyl-, and hydroxy-benzidine [1]. N-Hydroxybenzidine (listed as hydroxy-benzidine) was one of the five identified metabolites, distinguishing it from the ring-hydroxylated metabolite 3-hydroxybenzidine, which was a major metabolite in dog bile (8%) and urine after hydrolysis (6%) [2]. The co-occurrence of both N-hydroxybenzidine and 3-hydroxybenzidine in biological samples necessitates separate analytical standards for unambiguous identification, as these regioisomers share identical molecular formula (C12H12N2O) and molecular weight (200.24 g/mol) but differ in the position of the hydroxyl group (N-hydroxy vs. ring C3-hydroxy) [1] [2].

Metabolite Identification GC/MSD Toxicokinetics

Optimal Application Scenarios for N-Hydroxybenzidine (CAS 71609-27-3): Where This Metabolite Standard Delivers Irreplaceable Research Value


Quantitative DNA Adductomics: Calibration of 32P-Postlabeling and Mass Spectrometry Methods for Benzidine-DNA Adducts

Laboratories conducting DNA adduct analysis using 32P-postlabeling or HPLC/ESI-MS require authentic N-hydroxybenzidine as a precursor to generate benzidine-DNA adduct standards. While N-hydroxy-4-aminobiphenyl has been used to generate a well-characterized adduct standard (62 ± 0.8 adducts/10^8 nucleotides) [1], the benzidine backbone yields structurally distinct N-(deoxyguanosin-8-yl)-benzidine adducts that differ in chromatographic retention and repair kinetics. N-Hydroxybenzidine enables generation of the correct 4,4'-diaminobiphenyl-derived adduct standards, avoiding the systematic quantitation errors observed when 4-aminobiphenyl adduct standards are misapplied to benzidine-exposed samples [1].

Metabolic Pathway Dissection: Distinguishing N-Oxidation from Ring Oxidation in Benzidine Toxicology

Benzidine metabolism involves competing pathways: N-hydroxylation (forming N-hydroxybenzidine) and ring oxidation (forming 3-hydroxybenzidine). In dog models, 3-hydroxybenzidine constituted 8% of biliary metabolites and 6% of urinary hydrolysis products, while N-hydroxybenzidine was identified as a separate metabolite in rat urine [1] [2]. Co-administration or parallel incubation with each authentic standard allows toxicology laboratories to quantitatively partition benzidine metabolism between these two pathways, which is critical because N-hydroxybenzidine feeds into the genotoxic N-acetylation/N,O-acyltransferase activation route, whereas 3-hydroxybenzidine undergoes glucuronidation and excretion without DNA binding [2].

β-Glucuronidase Hydrolysis Optimization for Urinary Biomarker Analysis

Accurate assessment of occupational benzidine exposure requires enzymatic hydrolysis of urinary glucuronide conjugates to liberate free amines for GC/MS or HPLC quantitation. However, the differential hydrolysis of O-glucuronides (e.g., N-hydroxybenzidine O-glucuronide) versus N-glucuronides (e.g., N-acetylbenzidine N-glucuronide) by E. coli β-glucuronidase—with complete hydrolysis of O-glucuronides and no hydrolysis of N-glucuronides at pH 7.0 [1]—means that enzyme-only protocols grossly underestimate N-glucuronide-conjugated metabolites. N-Hydroxybenzidine glucuronide standard is required to validate hydrolysis efficiency and to correct for this selectivity bias, which is not possible using the parent benzidine alone.

ROS-Mediated Genotoxicity Studies: Direct-Acting Mutagen Positive Control

Studies investigating reactive oxygen species (ROS)-mediated genotoxicity of aromatic amines require direct-acting mutagens that do not depend on S9 metabolic activation. While benzidine and 4-aminobiphenyl are strongly mutagenic in TA102 only in the presence of S9 mix, N-hydroxybenzidine serves as an S9-independent positive control due to its intrinsic hydroxylamine reactivity [1]. Incorporation of ROS scavengers (catalase, SOD, BHT, EDTA) has been shown to reduce mutagenic responses of 4-aminobiphenyl and benzidine [1], and N-hydroxybenzidine enables similar mechanistic dissection without the confounding variable of S9-dependent metabolism, allowing researchers to isolate the direct chemical genotoxicity contribution.

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